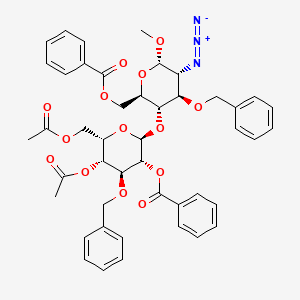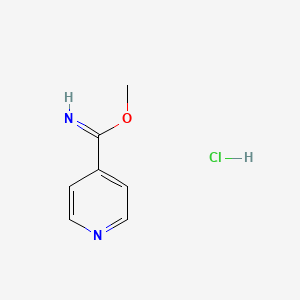
Methyl isonicotinimidate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl isonicotinimidate hydrochloride is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is a derivative of isonicotinic acid and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of methyl isonicotinimidate hydrochloride typically involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, forming methyl isonicotinate, which is then treated with hydrochloric acid to yield methyl isonicotinimidate hydrochloride . Industrial production methods often employ similar synthetic routes but may include additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Methyl isonicotinimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl isonicotinimidate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of methyl isonicotinimidate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Methyl isonicotinimidate hydrochloride can be compared with other similar compounds, such as:
Methyl nicotinate: Both compounds are esters of nicotinic acid but differ in their specific functional groups and reactivity.
Isonicotinamide: This compound shares a similar core structure but has different substituents, leading to variations in its chemical behavior and applications.
Isonicotinoyl hydrazones: These derivatives have distinct biological activities and are used in different research contexts.
The uniqueness of methyl isonicotinimidate hydrochloride lies in its specific reactivity and the range of applications it supports, making it a valuable tool in various scientific disciplines.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
methyl pyridine-4-carboximidate;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-10-7(8)6-2-4-9-5-3-6;/h2-5,8H,1H3;1H |
InChI Key |
ZYFCVDMZJUKBGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=NC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


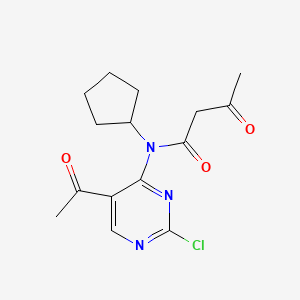
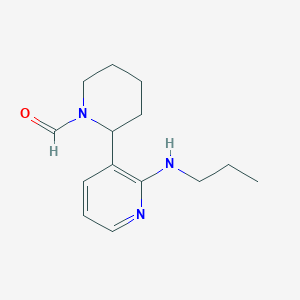
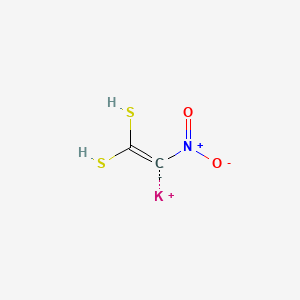
![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)
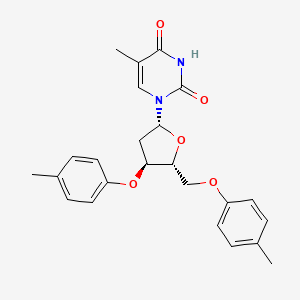
![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)
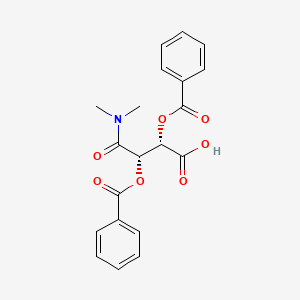
![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)

![1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)

